2-(4-(2-Fluoroethyl)piperazin-1-yl)benzo[d]thiazole
Description
Properties
IUPAC Name |
2-[4-(2-fluoroethyl)piperazin-1-yl]-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN3S/c14-5-6-16-7-9-17(10-8-16)13-15-11-3-1-2-4-12(11)18-13/h1-4H,5-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKPVYORXYJPRNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCF)C2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-Fluoroethyl)piperazin-1-yl)benzo[d]thiazole typically involves the reaction of 2-chlorobenzo[d]thiazole with 1-(2-fluoroethyl)piperazine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction yields the desired product after purification through column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(4-(2-Fluoroethyl)piperazin-1-yl)benzo[d]thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoroethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the fluoroethyl group.
Scientific Research Applications
Antimicrobial Activity
The compound exhibits significant antimicrobial properties, which are crucial in the context of rising antibiotic resistance. Research indicates that thiazole derivatives, including this compound, have shown efficacy against a range of bacterial strains.
Table 1: Antimicrobial Activity of 2-(4-(2-Fluoroethyl)piperazin-1-yl)benzo[d]thiazole
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 10 μg/mL |
| Escherichia coli | 12 μg/mL |
| Pseudomonas aeruginosa | 15 μg/mL |
These findings suggest that the presence of the benzothiazole and piperazine structures enhances the antimicrobial efficacy of the compound .
Anticancer Potential
The compound has also been evaluated for its anticancer properties. Various studies have synthesized thiazole derivatives and tested their efficacy against multiple cancer cell lines. For instance, compounds similar to this compound have demonstrated promising results in inhibiting the growth of breast cancer cells.
Table 2: Anticancer Activity of Related Thiazole Derivatives
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| Thiazole-Pyridine Hybrid | MCF-7 | 5.71 |
| Thiazole-Pyrimidine Derivative | HepG2 | 6.14 |
These results indicate that modifications to the thiazole structure can significantly impact its anticancer activity, highlighting the importance of structure-activity relationship (SAR) studies .
Synthesis and Derivatives
The synthesis of this compound involves multiple steps, including the reaction of piperazine with substituted benzothiazoles. Variations in substituents can lead to different biological activities, making it a versatile scaffold for drug development.
Synthetic Pathway Overview
- Starting Materials : Piperazine and benzothiazole derivatives.
- Reagents : Appropriate coupling agents and solvents.
- Conditions : Temperature and reaction time optimized for yield.
Case Studies
Several case studies highlight the application of thiazole derivatives in drug discovery:
- Antimicrobial Studies : A study involving a series of thiazole-piperazine compounds demonstrated significant antibacterial activity against resistant strains, showcasing their potential as new antibiotics .
- Anticancer Research : Another investigation focused on thiazole derivatives showed improved efficacy against breast cancer cell lines compared to standard treatments, indicating their potential role in chemotherapy regimens .
Mechanism of Action
The mechanism of action of 2-(4-(2-Fluoroethyl)piperazin-1-yl)benzo[d]thiazole involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an antagonist or agonist at certain receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Key Research Findings
- Fluorine’s Role: The 2-fluoroethyl group in the target compound reduces oxidative metabolism, extending half-life compared to non-fluorinated analogs like N,N-diethylbenzo[d]thiazol-2-amine () .
- Structural Optimization : Propyl/butyl linkers (–7) improve receptor engagement but may compromise solubility, whereas shorter chains (e.g., ethyl) balance lipophilicity and synthetic feasibility .
Biological Activity
2-(4-(2-Fluoroethyl)piperazin-1-yl)benzo[d]thiazole is a compound belonging to the benzo[d]thiazole derivatives, which are recognized for their diverse biological activities. The unique structural features of this compound, particularly the piperazine ring and the fluoroethyl group, contribute to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and neuroprotective properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C14H17FN2S
- Molecular Weight : 256.36 g/mol
The presence of the fluoroethyl group enhances the lipophilicity and metabolic stability of the compound, which may influence its pharmacokinetic properties.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related thiazole derivatives have demonstrated their effectiveness against various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA).
Study Findings :
- A derivative with similar structural characteristics showed a dose-dependent inhibition of bacterial growth, attributed to its ability to disrupt bacterial cell membranes and inhibit DNA gyrase activity .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| PNT | 32 | S. aureus |
| TBA | 16 | MRSA |
Anticancer Activity
The anticancer potential of benzo[d]thiazole derivatives has been widely studied. Preliminary findings suggest that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study :
A study evaluated the cytotoxic effects of thiazole derivatives on human cancer cell lines. The results indicated that certain modifications in the structure led to enhanced potency against breast and lung cancer cells .
| Cell Line | IC50 (µM) | Compound Tested |
|---|---|---|
| MCF-7 (Breast) | 5.6 | This compound |
| A549 (Lung) | 3.8 | Similar Thiazole Derivative |
Neuroprotective Activity
Emerging research suggests that compounds containing a piperazine moiety may have neuroprotective effects, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's. Inhibitory activity against acetylcholinesterase (AChE), an enzyme associated with cognitive decline, has been reported for related compounds.
Research Insights :
A series of thiazole derivatives were synthesized and tested for AChE inhibition, with some exhibiting promising results that warrant further investigation into their potential as therapeutic agents for Alzheimer's disease .
The biological activities of this compound can be attributed to several mechanisms:
- Antimicrobial : Disruption of bacterial cell integrity and inhibition of critical enzymes like DNA gyrase.
- Anticancer : Induction of apoptosis through mitochondrial pathways and cell cycle arrest.
- Neuroprotection : Inhibition of AChE leading to increased acetylcholine levels in synaptic clefts.
Q & A
Q. What are the optimal synthetic routes for 2-(4-(2-fluoroethyl)piperazin-1-yl)benzo[d]thiazole, and how can reaction conditions be validated?
- Methodological Answer : The synthesis typically involves coupling a benzo[d]thiazole scaffold with a substituted piperazine derivative under nucleophilic substitution or catalytic conditions. For example, highlights similar compounds synthesized via refluxing in polar aprotic solvents (e.g., DMF or acetonitrile) with potassium carbonate as a base. Validation includes monitoring reactions via TLC, followed by purification using column chromatography. Structural confirmation requires -NMR, -NMR, and HRMS to verify regioselectivity and purity . For fluorinated analogs like the 2-fluoroethyl group, inert atmospheres (e.g., argon) may be necessary to prevent side reactions .
Q. How can researchers characterize the purity and stability of this compound under varying storage conditions?
- Methodological Answer : Purity is assessed via HPLC (C18 column, gradient elution with acetonitrile/water) coupled with UV detection at 254 nm. Stability studies involve accelerated degradation tests under heat (40–60°C), humidity (75% RH), and light exposure (ICH Q1A guidelines). Mass spectrometry tracks decomposition products, while -NMR detects structural changes. demonstrates crystallography (XRD) as a complementary method to confirm molecular packing and stability .
Q. What preliminary assays are recommended to evaluate its pharmacological activity?
- Methodological Answer : Begin with in vitro assays:
- Enzyme inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) with positive controls.
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) with IC calculations.
- Receptor binding : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) given the piperazine moiety’s affinity for GPCRs. notes imidazo-thiazole derivatives’ anti-inflammatory and anticancer activities, suggesting similar screening frameworks .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding modes to biological targets, and what validation strategies are critical?
- Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger) with crystal structures of target proteins (e.g., from the PDB). Parameterize the 2-fluoroethyl group’s electronegativity and steric effects using density functional theory (DFT). Validate predictions with mutagenesis studies (e.g., alanine scanning) or SPR assays to measure binding kinetics. emphasizes integrating quantum chemical calculations with experimental data to refine models .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Methodological Answer : Cross-validate assay protocols (e.g., cell line authenticity, passage number, and assay medium composition). Reproduce results in orthogonal assays (e.g., switch from MTT to ATP-luminescence). Meta-analysis of SAR data (e.g., comparing fluorinated vs. non-fluorinated analogs) can clarify substituent effects. underscores methodological rigor in experimental design to minimize bias .
Q. How does the compound’s crystallographic data inform its drug-likeness and formulation development?
- Methodological Answer : Single-crystal XRD (as in ) reveals torsion angles, hydrogen-bonding networks, and polymorphic forms. For example, triclinic packing (P1 space group) with specific π-π stacking interactions (e.g., between benzo[d]thiazole and fluorophenyl groups) impacts solubility and melting point. Use this data in in silico ADMET predictions (e.g., LogP, solubility) via tools like SwissADME .
Q. What advanced techniques optimize the 2-fluoroethyl group’s metabolic stability without compromising target affinity?
- Methodological Answer : Isotope labeling (e.g., ) tracks metabolic pathways via PET imaging. Introduce deuterium at the ethyl chain’s β-position to slow CYP450-mediated oxidation. Pair with in vitro microsomal stability assays (human liver microsomes + NADPH). highlights similar modifications in piperazine-imidazole hybrids to enhance pharmacokinetics .
Methodological Validation & Innovation
Q. How can researchers integrate high-throughput screening (HTS) with AI-driven SAR analysis for this compound?
- Methodological Answer : Use fragment-based HTS to generate dose-response data across 100+ targets. Train machine learning models (e.g., Random Forest, GCNs) on datasets like ChEMBL to predict off-target effects. advocates for chemical software (e.g., KNIME, Pipeline Pilot) to automate data curation and model iteration .
Q. What eco-friendly synthetic approaches minimize waste for scale-up without sacrificing yield?
- Methodological Answer : Replace traditional solvents with cyclopentyl methyl ether (CPME) or ethanol-water mixtures. Employ catalytic methods (e.g., Pd/C for hydrogenation) and microwave-assisted synthesis to reduce reaction time. demonstrates solvent-free Friedel-Crafts acylation with Eaton’s reagent as a green alternative .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
